3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
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Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a synthetic organic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methyl groups, and the attachment of the piperazine moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and piperazine derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I), and acylating agents like acetic anhydride (Ac2O).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluoro-4-methylphenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This uniqueness can result in differences in efficacy, spectrum of activity, and side effect profiles.
Properties
CAS No. |
164662-41-3 |
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Molecular Formula |
C21H19F2N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-fluoro-1-(2-fluoro-4-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H19F2N3O3/c1-12-2-3-17(15(22)8-12)26-11-14(21(28)29)20(27)13-9-16(23)19(10-18(13)26)25-6-4-24-5-7-25/h2-3,8-11,24H,4-7H2,1H3,(H,28,29) |
InChI Key |
YSBYRJYUZXQXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O)F |
Origin of Product |
United States |
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